Tert-butyl2-fluoro-[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate is an organic compound belonging to the biphenyl family This compound is characterized by the presence of a tert-butyl group, a fluorine atom, and a carboxylate group attached to a biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate typically involves the Suzuki-Miyaura coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated biphenyl compound in the presence of a palladium catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dioxane. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
Tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and liquid crystals
Mechanism of Action
The mechanism of action of tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The presence of the fluorine atom enhances its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or disruption of protein-protein interactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (3-amino-4-fluoro-[1,1-biphenyl]-4-yl)carbamate
- tert-Butyl (S)-2-((4′-fluoro-[1,1′-biphenyl]-4-yl)carbamoyl)pyrrolidine-1-carboxylate
- 4,4′-Di-tert-butyl-2,2′-bipyridinium trifluoromethanesulfonate
Uniqueness
Tert-butyl2-fluoro-[1,1’-biphenyl]-4-carboxylate is unique due to the combination of its tert-butyl, fluorine, and carboxylate groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable in various applications.
Properties
Molecular Formula |
C17H17FO2 |
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Molecular Weight |
272.31 g/mol |
IUPAC Name |
tert-butyl 3-fluoro-4-phenylbenzoate |
InChI |
InChI=1S/C17H17FO2/c1-17(2,3)20-16(19)13-9-10-14(15(18)11-13)12-7-5-4-6-8-12/h4-11H,1-3H3 |
InChI Key |
KRYLJXQBCUCOHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=C(C=C1)C2=CC=CC=C2)F |
Origin of Product |
United States |
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